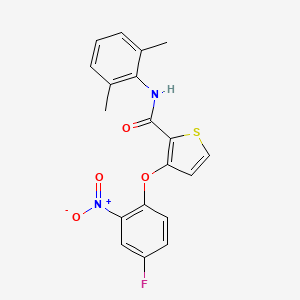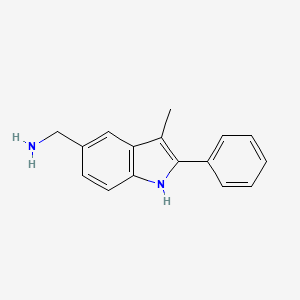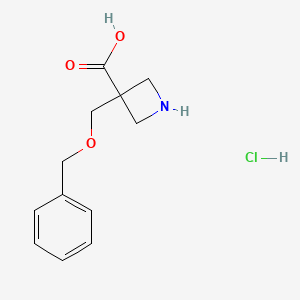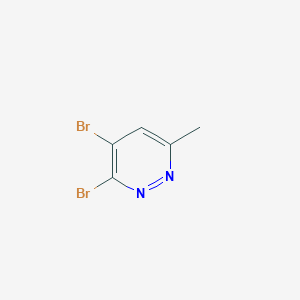![molecular formula C17H26N4O2 B2993822 1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone CAS No. 2415630-18-9](/img/structure/B2993822.png)
1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone is an organic compound that features a unique combination of pyrimidine and piperidine rings, making it an interesting subject for various fields of scientific research. Its structure provides significant potential for applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone can be synthesized through several steps:
Formation of 5-Methylpyrimidin-2-ol: : Starting from 5-methylpyrimidine, the hydroxylation reaction is carried out using suitable oxidizing agents.
Coupling with Piperidine: : The 5-methylpyrimidin-2-ol is then reacted with piperidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of Ethanone Derivative: : The piperidine derivative is then reacted with ethyl bromoacetate under basic conditions to form the ethanone derivative.
Industrial Production Methods: The large-scale production involves:
Continuous flow chemistry setups for each reaction step.
Optimization of reaction conditions like temperature, pressure, and solvent selection to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone undergoes several types of reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduction reactions may be performed using lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out on the piperidine rings using halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated compounds with suitable bases such as sodium hydride.
Major Products Formed:
Oxidation products may include carboxylic acid derivatives.
Reduction typically produces alcohols.
Substitution leads to derivatives with varied functional groups depending on the halogenated reagents used.
Scientific Research Applications
1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone is used in:
Chemistry: : As an intermediate in synthesizing complex organic molecules.
Biology: : For probing enzyme functions and pathways.
Medicine: : Potential drug development targeting specific enzymes or receptors.
Industry: : Used in material science for developing new polymers.
Mechanism of Action
Mechanism: The compound's mechanism of action involves binding to specific molecular targets, influencing biological pathways:
Molecular Targets: : Often targets enzymes involved in critical biochemical processes.
Pathways Involved: : Can inhibit or activate pathways depending on the target enzyme or receptor it interacts with.
Comparison with Similar Compounds
Comparison: Compared to other compounds with similar structures, 1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone stands out due to its unique combination of functional groups and structural complexity.
Similar Compounds Include:
1-[4-(5-Methylpyridin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethanone
These compounds share similar backbone structures but differ in their specific substituents, impacting their reactivity and application scope.
Properties
IUPAC Name |
1-[4-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-11-18-17(19-12-13)23-16-5-9-21(10-6-16)15-3-7-20(8-4-15)14(2)22/h11-12,15-16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPWQUIESLOWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)

![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2993754.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)
![1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2993758.png)

amine hydrobromide](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)

